molecular formula C11H13ClN2O4S B1303544 1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine CAS No. 53162-43-9

1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine

Cat. No. B1303544
CAS RN: 53162-43-9
M. Wt: 304.75 g/mol
InChI Key: IYPKFPRPNYXJDZ-UHFFFAOYSA-N
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Description

The compound "1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine" is a sulfonamide derivative that is part of a broader class of compounds known for their diverse biological activities. Sulfonamides are synthetic antimicrobial agents that contain the sulfonamide group. Piperidine, a six-membered ring with one nitrogen atom, is a common structural motif in many pharmaceuticals and is known for its versatility in drug design due to its conformational stability and ability to mimic the peptide bond .

Synthesis Analysis

The synthesis of sulfonamide derivatives typically involves the reaction of sulfonyl chlorides with amines. In the case of piperidine derivatives, this can be achieved by treating substituted benzhydryl chlorides with piperidine followed by N-sulfonation with sulfonyl chlorides in the presence of a solvent like methylene dichloride and a base such as triethylamine . The synthesis of related compounds has been demonstrated, where the piperidine ring is functionalized with various substituents to yield compounds with potential antimicrobial properties . The synthesis process is often followed by characterization using spectroscopic techniques such as 1H-NMR, IR, and elemental analysis .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is often elucidated using X-ray crystallography. For instance, the crystal structure of a related compound, 1-(2-nitro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, shows that the piperidine ring adopts a chair conformation, which is a common and stable conformation for this type of ring . The geometry around the sulfonyl group (S atom) is typically distorted tetrahedral . The crystal structures can provide insights into the conformational preferences and potential intermolecular interactions that may be relevant for the biological activity of these compounds .

Chemical Reactions Analysis

Sulfonamide derivatives can undergo various chemical reactions, depending on the functional groups present on the aromatic ring and the piperidine moiety. These reactions can include further substitution reactions, where different electrophiles react with the oxygen or nitrogen atoms present in the molecule . The nature of the substituents on the aromatic ring can significantly influence the reactivity and the resulting biological activity of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonyl group and the aromatic ring can affect the compound's solubility, boiling point, and melting point. The piperidine ring's chair conformation contributes to the molecule's stability and can influence its binding to biological targets . The spectroscopic properties, such as IR and NMR spectra, provide valuable information about the functional groups present and can be used to confirm the identity and purity of the synthesized compounds .

Scientific Research Applications

Anticancer Activity

One significant application of derivatives similar to "1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine" is in the development of potential anticancer agents. For instance, research by Rehman et al. (2018) focused on the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, evaluating them as promising anticancer agents. These compounds demonstrated strong anticancer activities in vitro, suggesting their potential therapeutic usefulness upon further in vivo studies (Rehman et al., 2018).

Antimicrobial Activity

Another application involves the synthesis of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl) propyl)piperidine derivatives, which displayed significant antimicrobial activities. The study conducted by Vinaya et al. (2009) highlighted these derivatives' efficacy against bacterial and fungal pathogens affecting tomato plants, indicating their potential as antimicrobial agents in agricultural applications (Vinaya et al., 2009).

Enzyme Inhibition for Therapeutic Applications

Compounds related to "1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine" have also been explored for their enzyme inhibition properties, with potential therapeutic implications. For example, Khalid et al. (2013) synthesized 2-O-substituted derivatives and evaluated their bioactivity against enzymes like lipoxygenase, acetylcholinesterase, and butyrylcholinesterase, finding them to have promising activity, especially against butyrylcholinesterase (Khalid et al., 2013).

Corrosion Inhibition

In the field of materials science, derivatives of "1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine" have been investigated for their potential as corrosion inhibitors. Sankarapapavinasam et al. (1991) studied the effect of piperidine and its derivatives on the corrosion of copper in sulfuric acid, demonstrating their efficacy in reducing corrosion rates (Sankarapapavinasam et al., 1991).

Future Directions

The future directions for “1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine” and similar compounds could involve further exploration of their potential applications in medicinal chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O4S/c12-10-5-4-9(8-11(10)14(15)16)19(17,18)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPKFPRPNYXJDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377650
Record name 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-Chloro-3-nitrophenyl)sulfonyl]piperidine

CAS RN

53162-43-9
Record name 1-(4-Chloro-3-nitrobenzene-1-sulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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